molecular formula C7H14O2 B145630 2-Methylbutyl acetate CAS No. 624-41-9

2-Methylbutyl acetate

Katalognummer B145630
CAS-Nummer: 624-41-9
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: XHIUFYZDQBSEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methylbutyl acetate, also known as isobutyl isobutyrate, is a volatile ester found in a variety of fruits and flowers. It is mainly used as a flavoring agent in foods and beverages. It is also used in perfumery, cosmetics, and other industries. This compound has a pleasant, fruity, and floral odor and is often used in combination with other esters to create unique flavors and fragrances.

Wissenschaftliche Forschungsanwendungen

Wine Aroma Analysis

2-Methylbutyl acetate contributes significantly to the aroma of red and white wines. It predominantly exists in the S-enantiomeric form and is generally found in higher levels in red wines than in white wines. Its levels increase with aging, and it is associated with blackberry, fruit, and banana notes, even at concentrations below its olfactory threshold. This compound modifies the perception of fruity aromas in wines (Cameleyre et al., 2017).

Microbial Storage Polymers

This compound is relevant in studies on the accumulation of microbial storage polymers like poly(beta-hydroxybutyrate) in microorganisms like Paracoccus pantotrophus. This process is critical for understanding microbial behavior under feast/famine conditions, common in wastewater treatment (van Aalst-van Leeuwen et al., 1997).

Apple Flavor Research

Research on apple flavor has shown that this compound is crucial in the biosynthesis of volatile esters, particularly in the conversion of 2-methylbutanol and 2-methylbutanoic acid to their respective esters. This research is important for understanding the impact of storage conditions on apple flavors (Matich & Rowan, 2007).

Aged Beer Flavor Components

In aged beers, this compound plays a role in flavor, particularly contributing to the ribes (currant-like) flavor. Its sensory threshold in beer is significantly lower than other esters, making it an important compound in beer flavor analysis (Tran et al., 2013).

Insect Chemical Ecology

This compound is a key compound in the chemical ecology of insects like crickets, playing a role in the biosynthesis of cuticular hydrocarbons, which are essential for insect communication and defense (Blailock & Blomquist, 1976).

Conducting Copolymer Synthesis

Research on conducting polymers has utilized this compound for the synthesis and characterization of copolymers, contributing to advancements in materials science and electronics (Levent et al., 2003).

Lithium-Ion Batteries

In lithium-ion battery research, this compound has been investigated as a co-solvent to enhance electrolyte transport properties and improve cell charging times (Jing Li et al., 2018).

Liquid-Liquid Equilibrium Studies

The compound has been used in studies of liquid-liquid equilibria, particularly in systems involving water, 2-propanol, and other solvents, which is important for chemical engineering and process optimization (Sayar, 1991).

Safety and Hazards

2-Methylbutyl acetate is classified as a flammable liquid (Category 3) according to the Occupational Safety and Health Administration (OSHA) . It has a flash point of 35.0±0.0 °C . It’s advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Wirkmechanismus

Target of Action

2-Methylbutyl acetate is primarily used as a flavoring agent, contributing to the characteristic aroma of various fruits such as apples, pears, and bananas . Its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and aroma.

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of a fruity aroma .

Biochemical Pathways

This compound is a product of esterification, a reaction between an alcohol and a carboxylic acid. In the case of this compound, the alcohol is 2-methylbutanol and the carboxylic acid is acetic acid . This compound can be produced by certain yeast species, such as Saccharomyces cerevisiae, during fermentation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It may be metabolized by esterases, enzymes that break down esters into their constituent alcohol and carboxylic acid .

Result of Action

The primary result of the action of this compound is the perception of a fruity aroma. This is due to its interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, its stability and efficacy can be influenced by pH and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

2-Methylbutyl acetate is a product of esterification reactions, which are common in biochemical processes . It is known to interact with various enzymes and proteins, although specific interactions have not been extensively studied. The nature of these interactions typically involves the acetate group of the molecule, which can participate in hydrogen bonding and other non-covalent interactions.

Molecular Mechanism

It is known to participate in esterification reactions, which involve the formation or breakage of ester bonds . These reactions can influence the activity of enzymes and other biomolecules, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its volatile nature means that it can evaporate from solutions, reducing its concentration over time . Additionally, it may undergo degradation or other chemical reactions, which could alter its effects on cellular function.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to ester metabolism. It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name

2-methylbutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIUFYZDQBSEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027254
Record name 2-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Transparent liquid; [Reference #1] Colorless to pale yellow liquid with a fruity odor like bananas; [Charkit Chemical MSDS], colourless to pale yellow liquid with an apple peel, banana odour
Record name 1-Butanol, 2-methyl-, 1-acetate
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Record name 2-Methylbutyl acetate
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Record name 2-Methylbutyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

138.00 °C. @ 741.00 mm Hg
Record name 2-Methylbutyl acetate
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Solubility

soluble in fat; slightly soluble in water
Record name 2-Methylbutyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.872-0.877
Record name 2-Methylbutyl acetate
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Vapor Pressure

6.34 [mmHg], 4 mmHg
Record name 2-Methylbutyl acetate
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Record name 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE)
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CAS RN

624-41-9
Record name 2-Methylbutyl acetate
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Record name 2-METHYLBUTYL ACETATE
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Record name 2-Methylbutyl acetate
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Record name 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-Methylbutyl acetate and what is it known for?

A1: this compound is an ester commonly found in nature. It is a significant contributor to the aroma of various fruits, notably apples and bananas, where it imparts a characteristic fruity, banana-like, and sometimes candy-like odor. [, , , , , , , , ]

Q2: Which fruits are known to contain significant amounts of this compound?

A2: this compound is a key aroma compound in apples, particularly 'Gala' and 'Fuji' varieties. It also contributes significantly to the aroma of 'Kuylin' hybrid netted melons and 'Indio' bananas. [, , , , , ]

Q3: How does the aroma profile of apples change during storage, and how is this compound involved?

A3: During controlled atmosphere (CA) storage, apples tend to produce fewer volatile esters, leading to a decline in their characteristic fruity aromas. [] Interestingly, while the concentrations of other esters like hexyl acetate and butyl acetate decrease, this compound levels remain relatively stable in 'Gala' apples stored under CA conditions, at least for the first 16 weeks. [] This suggests that this compound plays a crucial role in maintaining the fruity character of apples during prolonged storage.

Q4: Does this compound contribute to the aroma of other fruits besides apples?

A4: Yes, this compound plays a key role in the aroma of ‘Kuylin’ hybrid netted melons. Along with other esters like 2-methylpropyl acetate, butyl acetate, ethyl butyrate, it serves as an indicator of harvesting maturity, particularly around 40-45 days after anthesis. []

Q5: What role does ethylene play in the formation of this compound and other volatile esters in fruits like melons?

A5: Studies using melon hybrids with suppressed ethylene production (through an aminocyclopropane-1-carboxylic acid oxidase antisense gene) showed significantly lower levels of total volatiles, including a drastic reduction in potent odorants like ethyl 2-methylpropanoate and ethyl 2-methylbutanoate. [] This highlights the crucial role of ethylene in regulating the biosynthesis of volatile esters, including those contributing to the characteristic aroma of melons.

Q6: What is the primary biosynthetic pathway of this compound in apples?

A6: this compound in apples is primarily synthesized from l-isoleucine via a pathway involving several enzymatic steps. [, ] One crucial enzyme in this pathway is alcohol acyl transferase 1 (AAT1), which catalyzes the final step of esterification. [, ]

Q7: How does storage under controlled atmosphere (CA) affect the biosynthesis of this compound in apples?

A7: CA storage, while extending shelf life, can impact apple aroma biosynthesis. [] Research suggests that the conversion of 2-methylbutanol to this compound is limited by the availability of the precursor, 2-methylbutanol, rather than the availability of acetyl-CoA. [] The biosynthesis of 2-methylbutanol itself, derived from isoleucine, is significantly reduced under CA storage. [] This reduction in isoleucine metabolism to 2-methylbutanoyl-CoA is thought to be a primary reason for the overall decrease in branched-chain ester synthesis, including this compound, in CA-stored apples. []

Q8: How does the enzyme alcohol acyl transferase 1 (AAT1) influence the production of this compound and other aroma compounds in apples?

A8: AAT1 plays a central role in the formation of volatile esters, including this compound. Studies using transgenic ‘Royal Gala’ apples with suppressed AAT1 expression (knockdown lines) demonstrated a significant reduction in both this compound and estragole levels in ripe fruit. [] This highlights the importance of AAT1 in regulating the biosynthesis of these aroma compounds, influencing the overall flavor profile of apples.

Q9: Are there other fruits where AAT1 plays a similar role in aroma development?

A9: Yes, research suggests that ripening-related AATs likely link volatile ester and phenylpropene production in various fruits. Transient overexpression of AATs from ripe strawberry and tomato fruit showed that these enzymes could also produce p-hydroxycinnamyl acetates, precursors to phenylpropenes like eugenol, chavicol, and estragole. []

Q10: How does the enantiomeric distribution of 2-methylbutanol and related compounds provide insights into the Ehrlich pathway?

A10: Analysis of the enantiomeric ratios of 2-methylbutanal, 2-methylbutanol, 2-methylbutanoic acid, ethyl 2-methylbutanoate, and this compound in fermented foods reveals intriguing insights into the Ehrlich pathway. [] While 2-methylbutanol predominantly exists as the (S)-enantiomer, 2-methylbutanal exhibits a nearly 1:1 ratio of (S)- and (R)-enantiomers. [] This contradicts the conventional understanding of 2-methylbutanol formation solely through 2-methylbutanal reduction, suggesting alternative mechanisms might be at play. Further investigation into the enantiomeric distributions of these compounds in various food matrices could provide a deeper understanding of the complexities of the Ehrlich pathway. []

Q11: Can microorganisms influence the concentration of this compound in apples?

A11: Yes, fungal infections can influence this compound levels in apples. [] For instance, apples infected with Rhizopus oryzae and Colletotrichum gloeosporioides exhibited lower relative contents of this compound compared to healthy apples. [] This suggests that fungal infection can alter the volatile profile of apples, potentially impacting their aroma and consumer appeal.

Q12: How does this compound interact with fungi that cause fruit decay?

A12: this compound, along with other acetate esters, exhibits mycoactive properties, influencing the life cycle of Botrytis cinerea, a fungus responsible for gray mold in fruits. [, ] Studies show that exposure to this compound stimulates the adhesion and germination of B. cinerea conidia on apple slices. [] Notably, this stimulation is not limited to B. cinerea; other decay-causing fungi like Penicillium expansum show a similar response. [] This suggests a broader ecological role of this compound in mediating interactions between fruits and fungal pathogens.

Q13: What analytical techniques are commonly employed to study this compound in fruits?

A13: Several techniques are commonly used to analyze this compound in fruits:

  • Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for identifying and quantifying volatile compounds in various fruits. [, , , ] It is particularly valuable for its sensitivity in detecting trace amounts of volatile compounds.
  • Simultaneous Distillation Extraction (SDE) followed by GC-MS: This technique allows for the extraction and analysis of a wide range of volatile compounds, including this compound. [, ]
  • Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory evaluation, making it possible to identify and assess the contribution of individual odor-active compounds, like this compound, to the overall aroma profile. [, ]
  • Electronic Nose (E-nose): This technique provides a rapid and non-destructive way to analyze the overall aroma profile of fruits. [, ]

Q14: Why is it important to use appropriate analytical techniques when studying this compound in food?

A14: Selecting the right analytical technique is critical to obtain accurate and reliable data on this compound and other aroma compounds in fruits. Factors to consider include:

  • Sensitivity: The chosen technique should be sensitive enough to detect this compound at its naturally occurring levels in the fruit, which can vary widely. []
  • Selectivity: The method should be able to distinguish this compound from other volatile compounds present in the fruit matrix, avoiding misidentification or inaccurate quantification. []
  • Reproducibility: The chosen technique should yield consistent and reliable results across different samples and analytical runs. []

Q15: What are potential future research directions related to this compound?

A15: Future research on this compound could explore:

  • Deciphering the intricate regulatory mechanisms governing the biosynthesis of this compound and related esters in different fruits. []
  • Developing strategies to manipulate fruit aroma profiles by targeting key genes (like AAT1) involved in this compound production, potentially through breeding programs or gene editing techniques. []
  • Exploring the use of this compound as a natural food flavoring agent, given its significant contribution to the desirable aroma of various fruits. []

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